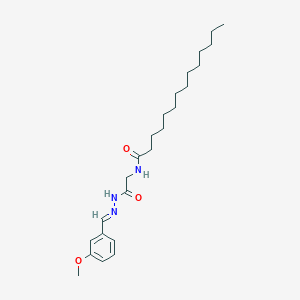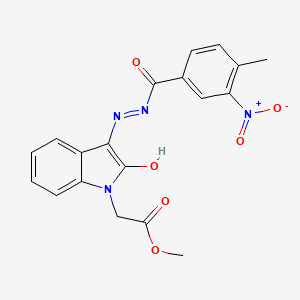![molecular formula C19H18N2O2S3 B12024901 3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide](/img/structure/B12024901.png)
3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5E)-4-Oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]-N-(2-feniletil)propanamida es un complejo compuesto orgánico con la fórmula molecular C19H18N2O2S3 y un peso molecular de 402,56 g/mol . Este compuesto es notable por su estructura única, que incluye un anillo de tiazolidinona, un grupo tienilmetileno y una cadena lateral feniletilo. Se utiliza principalmente en la investigación científica debido a sus potenciales actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-[(5E)-4-Oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]-N-(2-feniletil)propanamida generalmente implica la condensación de derivados de tiazolidinona con compuestos tienilmetileno en condiciones controladas. La reacción a menudo se lleva a cabo en presencia de una base, como el hidróxido de sodio, y un solvente, como el etanol, a temperaturas elevadas .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-[(5E)-4-Oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]-N-(2-feniletil)propanamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden conducir a la formación de tioéteres o tioles.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el anillo de tiazolidinona.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como las aminas o los tioles. Las condiciones de reacción generalmente implican temperaturas controladas y el uso de solventes apropiados para facilitar las transformaciones deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioéteres o tioles. Las reacciones de sustitución pueden dar como resultado diversos derivados de tiazolidinona sustituidos.
Aplicaciones Científicas De Investigación
3-[(5E)-4-Oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]-N-(2-feniletil)propanamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, como las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de 3-[(5E)-4-Oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]-N-(2-feniletil)propanamida implica su interacción con objetivos moleculares y vías específicas. Se cree que el compuesto ejerce sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Esto puede conducir a diversas respuestas biológicas, como la inhibición del crecimiento microbiano o la inducción de apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-[(5E)-4-Oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]-N-(1,3-tiazol-2-il)propanamida
- 4-({3-[(5E)-4-Oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]propanoico ácido}amino)ácido benzoico
- **3-(4-etoxifenil)-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-4-ona
Unicidad
Lo que diferencia a 3-[(5E)-4-Oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]-N-(2-feniletil)propanamida de compuestos similares es su combinación única de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. La presencia de la cadena lateral feniletilo, en particular, puede mejorar su interacción con los objetivos biológicos, lo que lleva a una eficacia potencialmente mayor en ciertas aplicaciones.
Propiedades
Fórmula molecular |
C19H18N2O2S3 |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C19H18N2O2S3/c22-17(20-10-8-14-5-2-1-3-6-14)9-11-21-18(23)16(26-19(21)24)13-15-7-4-12-25-15/h1-7,12-13H,8-11H2,(H,20,22)/b16-13+ |
Clave InChI |
OJTICTILRRCXHC-DTQAZKPQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B12024821.png)
![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12024824.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12024826.png)

![N-(2,4-Dimethylphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B12024838.png)
![2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B12024849.png)
![ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024856.png)


![N-(2-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12024876.png)


![Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B12024894.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12024896.png)
